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molecular formula C10H15N3O2 B1343843 tert-Butyl (5-methylpyrazin-2-yl)carbamate CAS No. 369638-68-6

tert-Butyl (5-methylpyrazin-2-yl)carbamate

Cat. No. B1343843
M. Wt: 209.24 g/mol
InChI Key: FGAZCKUQQRDXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242996B2

Procedure details

To solution 5-methylpyrazine-2-carboxylic acid (2.5 g, 18.1 mmol), tert-butanol (6.92 mL, 72.4 mmol), Et3N (3.78 mL, 27.1 mmol) in 1,4-dioxane (12.5 mL) at 95° C. was dropwise added diphenylphosphoryl azide (DPPA, 3.23 mL, 18.1 mmol), and the reaction was heated at 95° C. for 1.5 h, followed by a 2nd portion of DPPA (1 mL, 5.6 mmol) and heated for additional 1.5 h. The reaction mixture was cooled down, concentrated and the residue was diluted with EtOAc (50 mL), washed with water (30 mL), 3 M NaOH (30 mL), sat. NaHCO3 (30 mL) and brine (30 mL), dried over Na2SO4, and concentrated. The residue was purified by flashed chromatography on silica gel eluting with gradient EtOAc/CH2Cl2 (0-20%) to afford tert-butyl 5-methylpyrazin-2-ylcarbamate as white solid. LCMS (m/z): 210.1 (MH+), 0.69 min; 1H NMR (400 MHz, CDCl3) δ ppm 9.17 (s, 1H), 8.09 (s, 1H), 7.75 (br. s., 1H), 2.51 (s, 3H), 1.56 (s, 9H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.92 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.78 mL
Type
reactant
Reaction Step Three
Quantity
3.23 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
12.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C:2]1[N:3]=[CH:4][C:5]([C:8](O)=O)=[N:6][CH:7]=1.[C:11]([OH:15])([CH3:14])([CH3:13])[CH3:12].CC[N:18]([CH2:21]C)CC.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:30])C=CC=CC=1>O1CCOCC1>[CH3:8][C:5]1[N:6]=[CH:7][C:2]([NH:18][C:21](=[O:30])[O:15][C:11]([CH3:14])([CH3:13])[CH3:12])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC=1N=CC(=NC1)C(=O)O
Step Two
Name
Quantity
6.92 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
3.78 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
3.23 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Five
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Six
Name
Quantity
12.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 95° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated for additional 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc (50 mL)
WASH
Type
WASH
Details
washed with water (30 mL), 3 M NaOH (30 mL), sat. NaHCO3 (30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CC(=NC1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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